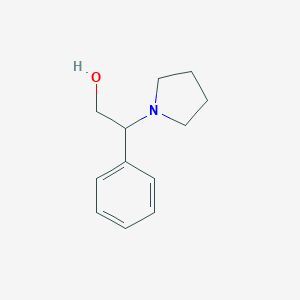

2-Phenyl-2-pyrrolidin-1-yl-ethanol

Description

BenchChem offers high-quality 2-Phenyl-2-pyrrolidin-1-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-pyrrolidin-1-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDISZZVFYLYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462615 | |

| Record name | 2-phenyl-2-pyrrolidin-1-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20245-72-1 | |

| Record name | 2-phenyl-2-pyrrolidin-1-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Phenyl-2-pyrrolidin-1-yl-ethanol

Introduction

2-Phenyl-2-pyrrolidin-1-yl-ethanol is a chiral amino alcohol with a structure that holds potential interest for researchers in medicinal chemistry and drug development. Its molecular framework, featuring a phenyl group, a pyrrolidine ring, and a hydroxyl group, suggests possible applications as a synthetic intermediate or a pharmacologically active agent. A thorough understanding of its physicochemical characteristics is paramount for any scientific investigation, as these properties govern its behavior in both chemical and biological systems. This guide provides a detailed examination of the key physicochemical parameters of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, supported by established analytical techniques and protocols.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

| Identifier | Value |

| IUPAC Name | 2-phenyl-2-pyrrolidin-1-ylethanol[1] |

| CAS Number | 20245-72-1[1] |

| Molecular Formula | C₁₂H₁₇NO[1] |

| Molecular Weight | 191.27 g/mol [1] |

| Canonical SMILES | C1CCN(C1)C(CO)C2=CC=CC=C2[1] |

The structure of 2-Phenyl-2-pyrrolidin-1-yl-ethanol contains a chiral center at the carbon atom bonded to the phenyl group, the pyrrolidine ring, and the hydroxymethyl group. This means the compound can exist as two enantiomers, (R)- and (S)-2-phenyl-2-pyrrolidin-1-yl-ethanol. The specific stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

| Property | Value |

| Density | 1.106 g/cm³[1] |

| Boiling Point | 299.2°C at 760 mmHg[1] |

| Flash Point | 137.5°C[1] |

| Refractive Index | 1.577[1] |

| pKa (predicted) | 14.45 ± 0.10[1] |

| logP (predicted) | 1.75370[1] |

The predicted pKa value suggests that the hydroxyl group is weakly acidic, while the pyrrolidine nitrogen will be basic. The logP value indicates a moderate lipophilicity, suggesting the compound may have reasonable solubility in both aqueous and organic media.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the pyrrolidine ring, the methine proton at the chiral center, and the methylene protons of the hydroxymethyl group. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the pyrrolidine ring, the methine carbon of the chiral center, and the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol would be expected to exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Strong bands in the 2800-3000 cm⁻¹ region due to C-H stretching of the aliphatic and aromatic groups.

-

Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations of the aromatic ring.

-

A C-N stretching vibration for the tertiary amine in the pyrrolidine ring, typically observed in the 1000-1250 cm⁻¹ region.

-

A C-O stretching vibration for the primary alcohol, typically around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Phenyl-2-pyrrolidin-1-yl-ethanol, the molecular ion peak (M⁺) would be expected at m/z 191. Key fragmentation pathways would likely involve the loss of a hydroxymethyl group (-CH₂OH), cleavage of the pyrrolidine ring, and fragmentation of the phenyl group.

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of a novel compound like 2-Phenyl-2-pyrrolidin-1-yl-ethanol.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely powder a small sample of the crystalline compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Rationale: Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and use in biological assays.

Protocol:

-

Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a vial.

-

Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If the compound has not dissolved, incrementally add more solvent and repeat the vortexing and observation steps until dissolution is achieved or a practical solubility limit is reached.

-

Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Visualization of Experimental Workflows

General Physicochemical Characterization Workflow

Caption: A generalized workflow for the physicochemical characterization of a novel compound.

Solvent Selection for Solubility Testing

Caption: A decision tree for selecting appropriate solvents for solubility testing.

Relationship between Spectroscopic Techniques and Structural Information

Caption: The relationship between key spectroscopic techniques and the structural information they provide.

Conclusion

The physicochemical characteristics of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, including its molecular structure, physical properties, and spectroscopic signatures, provide a foundational understanding for its potential use in research and development. The predicted properties suggest a moderately lipophilic amino alcohol. The experimental protocols and workflows outlined in this guide offer a systematic approach to verifying these characteristics and ensuring the quality and consistency of the compound for further investigation.

References

Sources

The Pyrrolidinyl Ethanol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a testament to nature's efficiency and versatility in molecular design.[1][2][3] This saturated scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs and a vast array of biologically active natural products.[4] Its prevalence stems from a unique combination of properties: the sp³-hybridized carbons allow for a thorough exploration of three-dimensional chemical space, contributing significantly to the stereochemistry of a molecule.[1][2] The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," further enhances its three-dimensional coverage, a critical factor for effective ligand-target interactions.[1][2]

This guide delves into a specific and highly valuable subclass of pyrrolidine-containing molecules: the pyrrolidinyl ethanol compounds. The incorporation of a hydroxyethyl group onto the pyrrolidine core introduces a key functional handle that can significantly influence a compound's physicochemical properties and biological activity.[5] This moiety can enhance solubility, provide a crucial hydrogen bonding partner for receptor interactions, and serve as a versatile synthetic intermediate for further molecular elaboration.[5] As we will explore, this seemingly simple addition unlocks a remarkable spectrum of pharmacological activities, positioning pyrrolidinyl ethanol derivatives at the forefront of the quest for novel therapeutics.

The Pyrrolidinyl Ethanol Core: A Privileged Scaffold

The fundamental structure of a pyrrolidinyl ethanol compound features a pyrrolidine ring with an ethanol substituent. The point of attachment and the stereochemistry at the chiral centers are critical determinants of biological activity.

Caption: General structure of the pyrrolidinyl ethanol scaffold.

Synthetic Strategies: Building the Pyrrolidinyl Ethanol Core

The synthesis of pyrrolidinyl ethanol derivatives often leverages the rich chemistry of the pyrrolidine ring. Key strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the chiral pool of proline, or the construction of the ring itself through various cyclization reactions.[2][6]

Key Synthetic Approaches:

-

Reduction of Proline Derivatives: A common and efficient method involves the reduction of proline or its esters to afford the corresponding prolinol, which is a primary pyrrolidinyl ethanol building block.[6]

-

[3+2] Cycloaddition Reactions: Azomethine ylides can undergo [3+2] cycloaddition with electron-deficient alkenes to construct the pyrrolidine ring with a high degree of stereocontrol.[4] This method allows for the introduction of diverse substituents.

-

Multicomponent Reactions (MCRs): MCRs offer a powerful and atom-economical approach to rapidly generate libraries of complex pyrrolidine derivatives from simple starting materials.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of substituted pyrrolidines, which can be adapted to produce pyrrolidinyl ethanol derivatives.

-

Imine Formation: An aldehyde (1.1 equivalents) and a primary amine or aniline (1.1 equivalents) are dissolved in a dry, aprotic solvent such as toluene (0.1 M). The mixture is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate the formation of the corresponding imine.

-

Ylide Generation and Cycloaddition: The mixture is then heated to the desired temperature (e.g., 80 °C). A solution of an α-diazo ester (1.0 equivalent) in the same solvent is added dropwise over a period of one hour. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.

Caption: General workflow for the synthesis of pyrrolidine derivatives via [3+2] cycloaddition.

Therapeutic Applications of Pyrrolidinyl Ethanol Compounds

The pyrrolidinyl ethanol scaffold is a versatile platform for the development of novel drugs across a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The physicochemical properties of many pyrrolidinyl ethanol derivatives make them promising candidates for targeting neurological diseases.

Alzheimer's Disease: A significant area of research focuses on the development of muscarinic receptor agonists for the symptomatic treatment of Alzheimer's disease.[7][8] The cholinergic hypothesis of this neurodegenerative disorder posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[9][10] Muscarinic agonists aim to stimulate postsynaptic receptors, mimicking the effect of ACh.[11] Pyrrolidinyl ethanol derivatives have been designed as potent and selective muscarinic agonists.[12][13] For instance, certain chiral derivatives have shown selectivity for the M2 muscarinic receptor subtype, which is of interest for CNS applications.[12]

Researchers at Yale University identified a compound that, after decomposition, forms a polymer capable of interfering with the interaction between amyloid-beta and prion proteins, a key step in Alzheimer's pathology.[14] This polymeric compound, when administered orally to a mouse model of Alzheimer's, led to the repair of synapses and the recovery of lost memory.[14] While not a classic small molecule pyrrolidinyl ethanol, this highlights the therapeutic potential of targeting the underlying disease mechanisms.

Caption: Simplified signaling pathway for muscarinic agonists in Alzheimer's disease.

Anticonvulsant Activity: The pyrrolidine-2,5-dione moiety, often found in derivatives that can be synthesized from or converted to pyrrolidinyl ethanol structures, is a well-established pharmacophore for anticonvulsant agents.[15] Several studies have demonstrated the efficacy of such compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][15]

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have shown significant promise in modulating inflammatory responses.[5] Some compounds are believed to exert their effects by inhibiting the production of pro-inflammatory cytokines.[5] Newly synthesized pyrrolidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, with some exhibiting effects comparable to or better than standard drugs like aspirin.[1][16] The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[16][17]

Anticancer Properties

The pyrrolidine scaffold is a recurring motif in the design of anticancer agents.[3][18] Pyrrolidinyl ethanol derivatives and related compounds have been investigated for their ability to inhibit tumor growth.[5] Preliminary studies suggest that some of these compounds may induce apoptosis (programmed cell death) in cancer cells, potentially through the modulation of cell cycle regulators.[5]

More specifically, pyrrolidinyl-spirooxindole natural products have inspired the synthesis of novel compounds that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in breast cancer therapy.[19] Certain synthesized spirooxindoles have demonstrated significant cytotoxicity against breast cancer cell lines.[19]

Antiviral and Antimicrobial Activity

The pyrrolidine ring is a core structure in numerous compounds with demonstrated antiviral and antimicrobial properties.[3][18] While specific studies on the antiviral activity of simple pyrrolidinyl ethanol compounds are less common, the broader class of pyrrolidine derivatives has shown activity against a range of viruses.[3][18][20] The ethanol moiety can be a starting point for the synthesis of more complex derivatives with enhanced antiviral potency. For instance, ethanol extracts of certain medicinal plants have shown activity against coronaviruses.[21] Furthermore, ethanol itself is a known virucidal agent.[22][23]

Future Perspectives and Conclusion

The pyrrolidinyl ethanol scaffold continues to be a highly attractive and fruitful starting point for the design of novel therapeutic agents. Its inherent stereochemistry and the versatile functionality of the hydroxyl group provide medicinal chemists with a powerful toolkit to fine-tune the pharmacological properties of lead compounds.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of how modifications to the pyrrolidinyl ethanol core impact biological activity and target selectivity.

-

Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel, highly active compounds.

-

Stereoselective Synthesis: Developing more efficient and scalable methods for the synthesis of enantiomerically pure pyrrolidinyl ethanol derivatives.

-

Drug Delivery and Formulation: Optimizing the delivery of these compounds to their site of action, particularly for CNS and anticancer applications.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Gualtieri, F., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 535-542. [Link]

-

Nafie, M. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1356505. [Link]

-

ResearchGate. (2025). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. [Link]

-

Carrieri, A., et al. (2026). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

-

National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(13), 3905-3912. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243952. [Link]

-

National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243952. [Link]

-

National Center for Biotechnology Information. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 423-447. [Link]

-

Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40481-40485. [Link]

-

MDPI. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 30(23), 5678. [Link]

-

El-Sayed, M. A. A. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry, 15(10), 2419-2440. [Link]

-

Alzheimer's Society. (2019). Yale researchers say new compound shows promise in dementia treatment. [Link]

-

ResearchGate. (2025). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

-

National Center for Biotechnology Information. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(17), 4058. [Link]

-

National Center for Biotechnology Information. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(10), 1339. [Link]

-

Frontiers. (2021). Ethanol Alleviates Amyloid-β-Induced Toxicity in an Alzheimer's Disease Model of Caenorhabiditis elegans. Frontiers in Aging Neuroscience, 13, 750995. [Link]

-

MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-173. [Link]

-

Taylor & Francis. Muscarinic agonists – Knowledge and References. [Link]

-

Open Exploration Publishing. (2025). Phenolic compounds as anti-Alzheimer's disease agents. Exploration of Neuroprotective Therapy, 2, 1-23. [Link]

-

ResearchGate. (2021). Virucidal activity of a new hand disinfectant with reduced ethanol content: Comparison with other alcohol-based formulations. [Link]

-

ResearchGate. (2025). Persistent Virucidal Activity in an Alcohol-Based Sanitizer Formulation (ProtecTeaV) for Potential Use against Norovirus. [Link]

-

National Center for Biotechnology Information. (2021). In vitro antiviral activities of ethanol and aqueous extracts of Vietnamese traditional medicinal plants against Porcine Epidemic Diarrhea virus: a coronavirus family member. Vietnam Journal of Science, Technology and Engineering, 63(2), 58-63. [Link]

-

PubMed. (2020). Bactericidal and virucidal activity of ethanol and povidone-iodine. MicrobiologyOpen, 9(6), e1031. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. 1-Pyrrolidin-2-yl-ethanol|CAS 63848-93-1 [benchchem.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenolic compounds as anti-Alzheimer’s disease agents [explorationpub.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Yale researchers say new compound shows promise in dementia treatment - Alzheimer's Society comment | Alzheimer's Society [alzheimers.org.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 19. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. In vitro antiviral activities of ethanol and aqueous extracts of Vietnamese traditional medicinal plants against Porcine Epidemic Diarrhea virus: a coronavirus family member - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bactericidal and virucidal activity of ethanol and povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization Guide: 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol

Document Control:

-

Version: 1.0 (Technical Release)

-

Author Role: Senior Application Scientist, Structural Elucidation Group

-

Scope: Molecular Analysis, Isomeric Differentiation, and Validation Protocols

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates and psychoactive structural analogs, 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol represents a critical regioisomer often confused with its more common counterpart, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (a metabolite of pyrovalerone-type stimulants).

Accurate discrimination between these two isomers is not merely academic; it is a regulatory and safety imperative. While they share the exact molecular formula (

This guide provides a self-validating analytical framework to definitively characterize the 2-phenyl-2-amino regioisomer, utilizing orthogonal data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Profile: The "Truth" Table

Before initiating wet-lab protocols, the following theoretical constants must be established as the baseline for calibration.

| Property | Value | Notes |

| IUPAC Name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol | Distinct from 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol |

| Molecular Formula | ||

| Exact Mass | 191.1310 Da | Monoisotopic peak for HRMS calibration |

| Molecular Weight | 191.27 g/mol | Average weight for stoichiometry |

| ClogP (Est.) | ~1.8 - 2.1 | Lipophilic, typically soluble in DCM, MeOH, EtOH |

| pKa (Est.) | ~9.5 (Tertiary Amine) | Basic; exists as cation in acidic mobile phases |

| Key Stereocenter | C2 (Chiral) | Exists as (R) and (S) enantiomers |

Synthetic Origin & Impurity Logic

To understand the impurities you may encounter, you must understand the genesis of the molecule. Unlike the 1-phenyl isomer (derived from reducing

Synthesis & Differentiation Workflow

The following diagram illustrates the divergent synthetic pathways that lead to the two confusing isomers.

Figure 1: Divergent synthetic pathways. The target molecule arises from ester reduction, whereas the common isomer arises from ketone reduction.

Mass Spectrometry: The Diagnostic Fragmentation

This is the primary method for distinguishing the regioisomers. The fragmentation patterns are governed by Stevenson’s Rule and the stability of the resulting carbocations.

The Mechanism

In Electron Ionization (EI) or In-Source CID (ESI), the molecule will undergo

-

Target Molecule (2-Phenyl-2-pyrrolidin-1-yl-ethanol):

-

The nitrogen is on C2.

- -cleavage breaks the C1-C2 bond.

-

Loss: The hydroxymethyl group (

, Mass 31). -

Fragment: The cation stays on the benzylic/pyrrolidine fragment.

-

Diagnostic Peak:

(

-

-

Common Isomer (1-Phenyl-2-pyrrolidin-1-yl-ethanol):

-

The nitrogen is on C2, but the Phenyl/OH are on C1.

- -cleavage breaks the C1-C2 bond.

-

Loss: The hydroxybenzyl group (

, Mass 107). -

Fragment: The cation stays on the methylene-pyrrolidine fragment.

-

Diagnostic Peak:

(The "pyrrolidinium methylene" ion).

-

MS Validation Protocol

-

Ion Source: ESI (Positive Mode) for molecular ion; EI (70eV) for structural fingerprinting.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Protonation assists ionization).

-

Criteria:

-

Observe parent ion

. -

PASS: Major fragment at 160 Da .

-

FAIL: Major fragment at 84 Da (Indicates wrong regioisomer).

-

Figure 2: Mass Spectrometry decision tree. The base peak definitively identifies the regioisomer.

NMR Spectroscopy Strategy

While MS provides rapid identification, NMR provides structural certainty. The chemical environment of the "Methine" proton (the single proton on the chiral center) is the key differentiator.

1H NMR Prediction & Assignment (CDCl3)

| Position | Proton Type | Target Shift ( | Isomer Shift ( | Explanation |

| C2-H | Methine (Chiral) | 3.4 - 3.8 | 2.6 - 2.9 | In the target, this proton is Benzylic AND |

| C1-H | Methylene/Methine | 3.9 - 4.1 (2H) | 4.6 - 4.8 (1H) | Target has |

| Arom | Phenyl Ring | 7.1 - 7.4 | 7.2 - 7.5 | Multiplet; less diagnostic. |

| Pyr | Ring Protons | 1.7 (4H), 2.6 (4H) | 1.8 (4H), 2.7 (4H) | Broad multiplets. |

Experimental Protocol: Self-Validating NMR

-

Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL

. -

Drying: Ensure sample is free of water/acid; protonation of the amine shifts peaks significantly downfield. Add solid

to the NMR tube if salt formation is suspected. -

Acquisition:

-

Scans: 16 (minimum).

-

Pulse:

. -

Relaxation Delay (D1): > 2.0s (Critical for accurate integration of the benzylic proton).

-

-

Validation Check:

-

Look for the Triplet or Doublet of Doublets at ~3.5-3.8 ppm (The benzylic proton).

-

Look for the Methylene group (

) around 4.0 ppm. -

If you see a doublet > 4.5 ppm, you have the wrong isomer (1-phenyl-2-amino).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3599105, 2-Phenyl-1-pyrrolidin-1-ylethanone. Retrieved from [Link] (Analogous fragmentation patterns).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for NMR shift prediction of

-amino alcohols).

Sources

Methodological & Application

Step-by-step synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol

Application Note: AN-SYN-2026-04 Topic: Targeted Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol via Regioselective Reduction Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Strategic Analysis

The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol (CAS 20245-72-1) presents a classic challenge in regiochemical control.[1] While the ring-opening of styrene oxide with pyrrolidine is a common route to amino alcohols, it predominantly yields the regioisomer 1-phenyl-2-(pyrrolidin-1-yl)ethanol (the benzylic alcohol) due to steric governance over nucleophilic attack at the terminal carbon.[1]

To satisfy the stringent purity requirements of pharmaceutical applications (e.g., as a ligand in copper-catalyzed cross-couplings or an intermediate in triazolo-pyridine synthesis), a "Design for Purity" approach is required.[1] This protocol details the Amino Acid Reduction Route , utilizing 2-phenylglycine as the chiral or achiral scaffold.[1] This pathway locks the nitrogen at the benzylic position prior to alcohol formation, effectively eliminating the formation of the unwanted regioisomer and ensuring structural integrity.[1]

Reaction Design & Causality

The synthesis is bifurcated into two distinct chemical transformations:

-

Cyclization/Alkylation: Conversion of the primary amine of phenylglycine (or its ester) into the tertiary pyrrolidine ring using 1,4-dibromobutane.[1] This step establishes the critical C-N bond at the benzylic center.[1]

-

Hydride Reduction: Chemoselective reduction of the carboxylic ester to the primary alcohol using Lithium Aluminum Hydride (LAH) or Borane-THF.[1]

Why this route?

-

Regio-fidelity: Unlike epoxide opening, this route prevents the migration of the oxygen functionality, guaranteeing the 2-amino-1-ethanol motif.[1]

-

Stereocontrol: Starting with (R)- or (S)-phenylglycine allows for the synthesis of enantiopure product, essential for its use as a chiral auxiliary.[1]

Detailed Experimental Protocol

Safety Pre-requisites:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory.[1]

-

Hazards: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water.[1] 1,4-Dibromobutane is a lachrymator and alkylating agent.[1]

Phase 1: Synthesis of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirring, dissolve Ethyl 2-amino-2-phenylacetate (10.0 mmol) in Acetonitrile (MeCN, 50 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 30.0 mmol) to the solution. The excess base acts as a proton scavenger for the HBr generated.[1]

-

Alkylation: Dropwise add 1,4-Dibromobutane (11.0 mmol) diluted in MeCN (10 mL) over 20 minutes.

-

Mechanistic Note: Slow addition minimizes intermolecular polymerization (chain extension) in favor of intramolecular cyclization.[1]

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor consumption of the starting amine via TLC (SiO₂, 4:1 Hexane/EtOAc).[1]

-

Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).[1] Concentrate the filtrate under reduced pressure to yield the crude ester.[1]

-

Purification: Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the pure pyrrolidinyl ester.

Phase 2: Reduction to 2-Phenyl-2-(pyrrolidin-1-yl)ethanol

-

Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and flush with Argon.

-

Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LAH, 15.0 mmol) and dry Tetrahydrofuran (THF, 30 mL). Cool to 0°C.[1]

-

Addition: Dissolve the Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (from Phase 1) in dry THF (10 mL) and add dropwise to the LAH suspension.

-

Observation: Gas evolution (H₂) will occur.[1] Control addition rate to maintain a gentle effervescence.

-

-

Reduction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

0.6 mL Water

-

0.6 mL 15% NaOH solution

-

1.8 mL Water

-

Result: A granular white precipitate of aluminum salts forms, which is easily filtered.[1]

-

-

Isolation: Filter the mixture through a Celite pad. Dry the filtrate over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Final Product: The resulting oil is 2-Phenyl-2-(pyrrolidin-1-yl)ethanol . It can be further purified by vacuum distillation or recrystallization as the hydrochloride salt (using HCl/Ether).[1]

Data Visualization & Logic

Table 1: Process Parameters & Specifications

| Parameter | Phase 1 (Alkylation) | Phase 2 (Reduction) |

| Limiting Reagent | Ethyl Phenylglycinate | Ester Intermediate |

| Solvent System | Acetonitrile (Polar Aprotic) | THF (Anhydrous) |

| Key Reagent | 1,4-Dibromobutane | LiAlH₄ (Hydride Source) |

| Temp.[1] Profile | Reflux (82°C) | 0°C → RT (25°C) |

| Critical QC Point | Removal of polymerized byproducts | Complete quenching of LAH |

| Expected Yield | 75-85% | 85-92% |

Figure 1: Synthetic Pathway and Logic Flow

Caption: Step-wise transformation from phenylglycine ester to the target amino alcohol, highlighting key reagents.

References

-

WO2009047514A1 . "[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use."[1] World Intellectual Property Organization. (2009).[1] Link

-

GuideChem . "2-Phenyl-2-pyrrolidin-1-ylethanol Structure and Properties." Link

-

PubChem . "2-Phenyl-2-pyrrolidin-1-ylacetamide (Related Amide Structure)."[1][2] National Library of Medicine.[1] Link[1]

-

Ambeed . "2-(Pyrrolidin-1-yl)ethanol (Isomer Comparison)." Link

Sources

Application Notes & Protocols for 2-Phenyl-2-pyrrolidin-1-yl-ethanol: A Chiral Amino Alcohol Intermediate in Pharmaceutical Development

Introduction: Contextualizing a Versatile Chiral Building Block

In the landscape of modern drug discovery, the efficient synthesis of chiral molecules is paramount. Amino alcohols, in particular, represent a privileged structural class, serving as foundational scaffolds for a multitude of Active Pharmaceutical Ingredients (APIs). This document provides a detailed technical guide on the synthesis, purification, characterization, and application of 1-phenyl-1-(pyrrolidin-1-yl)methanol (CAS No: 20245-72-1) , a chiral amino alcohol often referred to by the common name 2-phenyl-2-pyrrolidin-1-yl-ethanol.[1]

This intermediate is of significant interest to researchers in medicinal chemistry and process development due to its structural resemblance to precursors for various psychoactive compounds, including CNS stimulants like Prolintane and synthetic cathinone derivatives such as Pyrovalerone.[2][3] The presence of a stereocenter and a reactive secondary alcohol functional group makes it a versatile building block for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.[4]

These notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of an intermediate is a non-negotiable prerequisite for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for 1-phenyl-1-(pyrrolidin-1-yl)methanol

| Property | Value | Source |

| CAS Number | 20245-72-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Boiling Point | 299.2°C at 760 mmHg (Predicted) | [1] |

| Density | 1.106 g/cm³ (Predicted) | [1] |

| Flash Point | 137.5°C (Predicted) | [1] |

| pKa | 14.45 ± 0.10 (Predicted) | [1] |

| Canonical SMILES | C1CCN(C1)C(CO)C2=CC=CC=C2 | [1] |

Critical Safety & Handling Information

1-phenyl-1-(pyrrolidin-1-yl)methanol and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.[5][6]

-

Hazards: This class of compounds may cause skin, eye, and respiratory irritation.[5][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side-shields, and a lab coat.[5] For procedures that may generate aerosols or dust, a NIOSH-approved respirator is recommended.[5]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Overall Experimental Workflow

The successful utilization of this intermediate follows a logical progression from synthesis to application. This workflow ensures the material is of sufficient quality for its intended downstream use.

Caption: High-level workflow from synthesis to application.

Protocol I: Synthesis of 1-phenyl-1-(pyrrolidin-1-yl)methanol

This protocol details a robust two-step, one-pot synthesis via reductive amination. The reaction first forms an α-keto-enamine intermediate from the reaction of phenylglyoxal and pyrrolidine, which is then reduced in-situ to the desired amino alcohol.

Causality and Experimental Rationale

-

Choice of Reactants: Phenylglyoxal is an ideal starting material as it possesses two electrophilic carbonyl centers. Pyrrolidine, a secondary amine, will selectively react with the more reactive aldehyde carbonyl to form an enamine.

-

Solvent System: Methanol is chosen as it is a good solvent for all reactants and the reducing agent, and its protic nature facilitates the reduction step.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfect for reducing the ketone carbonyl without affecting the phenyl ring. It is also safer and easier to handle than more powerful hydrides like LiAlH₄.[9]

-

Temperature Control: The initial reaction is run at a low temperature (0°C) to control the exothermic formation of the enamine and prevent side reactions. The reduction is also performed at low temperature for better control.

Materials and Reagents

| Reagent | Quantity | Moles | Notes |

| Phenylglyoxal (monohydrate) | 10.0 g | 65.7 mmol | |

| Pyrrolidine | 5.6 g (6.5 mL) | 78.9 mmol | Use 1.2 equivalents |

| Sodium Borohydride (NaBH₄) | 3.7 g | 98.6 mmol | Use 1.5 equivalents |

| Methanol (anhydrous) | 200 mL | - | |

| Diethyl Ether | 300 mL | - | For extraction |

| Saturated aq. NaCl (Brine) | 100 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenylglyoxal monohydrate (10.0 g) and anhydrous methanol (200 mL).

-

Amine Addition: Cool the solution to 0°C in an ice bath. Slowly add pyrrolidine (6.5 mL) dropwise over 15 minutes. The solution will typically turn yellow.

-

Intermediate Formation: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the phenylglyoxal spot has disappeared.

-

Reduction: Cool the mixture back down to 0°C. In small portions, carefully add sodium borohydride (3.7 g) over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of water at 0°C.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extraction (Work-up): Transfer the remaining aqueous slurry to a separatory funnel. Add 150 mL of diethyl ether and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 75 mL of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with 100 mL of saturated aqueous NaCl (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or a low-melting solid.

Protocol II: Purification and Characterization

Purity is a critical attribute for any pharmaceutical intermediate.[10] This section outlines the purification by column chromatography and subsequent characterization to confirm structural identity and assess purity.

Purification Workflow

Caption: Workflow for purification and analysis.

Purification by Column Chromatography

-

Stationary Phase: Prepare a silica gel column. For ~10-12 g of crude product, a column with a diameter of ~5 cm and a silica height of ~25 cm is appropriate.

-

Mobile Phase: Use a gradient elution system of Ethyl Acetate in Hexane. A typical starting point is 10% Ethyl Acetate / 90% Hexane, gradually increasing to 50% Ethyl Acetate. Crucial Insight: Add 0.5% triethylamine (Et₃N) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing the amine product from tailing and leading to much sharper peaks and better separation.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ('dry loading').

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

Begin elution, collecting fractions (e.g., 20 mL each).

-

Analyze the fractions by TLC (stain with potassium permanganate to visualize the product).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-phenyl-1-(pyrrolidin-1-yl)methanol.

-

Characterization Data

The identity and purity of the final product must be confirmed using spectroscopic methods.[11][12]

| Technique | Expected Result |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), benzylic CH (doublet or broad singlet, ~4.5-4.8 ppm), CH₂OH protons (multiplets, ~3.5-3.8 ppm), pyrrolidine protons (multiplets, ~1.7-2.8 ppm), OH proton (broad singlet, variable). |

| ¹³C NMR | Phenyl carbons (~125-140 ppm), benzylic C-N (~70-75 ppm), C-OH (~65-70 ppm), pyrrolidine carbons (~23-55 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C=C aromatic stretches (~1600, 1495, 1450 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

| MS (ESI+) | Expected [M+H]⁺ ion at m/z = 192.14. Fragmentation may show loss of H₂O (m/z = 174.13) or the hydroxymethyl group (m/z = 161.12). |

| HPLC Purity | A single major peak with >98% area under the curve.[10] |

Protocol III: Application in Pharmaceutical Synthesis

The synthesized intermediate can be used to create more complex molecules. This protocol demonstrates the conversion of the alcohol to a better leaving group (tosylate), priming it for nucleophilic substitution to build a carbon backbone, a key strategy in synthesizing analogues of drugs like Prolintane.[9][13]

Synthetic Rationale

The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group. This allows for subsequent Sₙ2 reaction with a Grignard reagent (e.g., propylmagnesium bromide), which acts as a nucleophilic source of an alkyl chain. This two-step sequence effectively replaces the -OH group with a propyl group, extending the carbon chain.

Step 1: Tosylation of the Alcohol

-

Setup: Dissolve the purified amino alcohol (5.0 g, 26.1 mmol) and triethylamine (5.3 g, 7.3 mL, 52.2 mmol, 2.0 eq) in anhydrous dichloromethane (100 mL) in a flask under nitrogen.

-

Tosylation: Cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl) (5.5 g, 28.7 mmol, 1.1 eq) portion-wise.

-

Reaction: Stir at 0°C for 1 hour, then at room temperature for 4-6 hours until TLC shows complete consumption of the starting material.

-

Work-up: Wash the reaction mixture with water (2 x 50 mL), then brine (50 mL). Dry over MgSO₄, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.

Step 2: Alkylation via Grignard Reaction

-

Setup: In a separate flame-dried flask under nitrogen, add the crude tosylate (from the previous step) dissolved in anhydrous THF (100 mL).

-

Grignard Addition: Cool the solution to 0°C. Slowly add propylmagnesium bromide (e.g., 1.0 M solution in THF, 39 mL, 39 mmol, 1.5 eq) dropwise.

-

Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 2 hours to drive the reaction to completion.

-

Quenching & Work-up: Cool to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Final Product: Purify the resulting crude product by column chromatography to yield the alkylated product, an analogue structurally related to Prolintane.

Conclusion

1-phenyl-1-(pyrrolidin-1-yl)methanol is a valuable and versatile pharmaceutical intermediate. The protocols provided herein offer a reliable pathway for its synthesis, purification, and subsequent elaboration into more complex molecular targets. By understanding the chemical principles behind each step—from the choice of a mild reducing agent in the synthesis to the deactivation of silica in purification—researchers can effectively and safely utilize this building block to accelerate their drug discovery and development efforts.

References

-

5 Vertex AI Search Result 1.

-

13 Arkivoc, 2019.

-

MilliporeSigma, 2025.

-

6 BASF, 2022.

-

7 Fisher Scientific.

-

8 ECHEMI.

-

14 PharmaCompass.com.

-

9 ResearchGate, 2025.

-

15 ResearchGate.

-

16 MDPI, 2024.

-

2 Drugs.ie.

-

4 UCHEM, 2025.

-

17 Benchchem.

-

18 Guidechem.

-

11 IUCr Journals.

-

3 Wikipedia.

-

12 MDPI, 2023.

-

10 Benchchem.

Sources

- 1. guidechem.com [guidechem.com]

- 2. drugs.ie [drugs.ie]

- 3. Prolintane - Wikipedia [en.wikipedia.org]

- 4. myuchem.com [myuchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. 2-pyrolidin-1-yl-ethanol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | 5485-65-4 | Benchchem [benchchem.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Kinetic Profiling and Regioselective Synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol

Application Note & Protocol Guide

Part 1: Executive Summary & Mechanistic Insight

The Regioselectivity Challenge

The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol via the aminolysis of styrene oxide presents a classic physical-organic challenge: Regiocontrol .

The reaction of styrene oxide (1) with pyrrolidine (2) can proceed via two distinct nucleophilic trajectories:

-

Path

(Target): Attack at the benzylic carbon (C-2). This yields the requested 2-phenyl-2-(pyrrolidin-1-yl)ethanol . This pathway is electronically controlled, stabilized by the benzylic carbocation character in the transition state.[1] -

Path

(Competitor): Attack at the terminal carbon (C-1). This yields the isomeric 1-phenyl-2-(pyrrolidin-1-yl)ethanol . This pathway is sterically controlled (

Under standard thermal conditions (bulk solvent, no catalyst), Path

Reaction Pathway Diagram

The following diagram illustrates the competing kinetic pathways and the specific transition state (TS) required for the target molecule.

Caption: Competing nucleophilic trajectories. Path

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis (Target Formation)

Objective: Maximize the formation rate of the benzylic isomer (2-Phenyl-2-pyrrolidin-1-yl-ethanol) using Yttrium Trichloride (

Reagents:

-

Styrene Oxide (1.0 equiv, 10 mmol)

-

Pyrrolidine (1.1 equiv, 11 mmol)

-

Catalyst:

(1 mol%) OR -

Solvent: Acetonitrile (MeCN) or Solvent-free (for Green Chemistry applications)

Workflow:

-

Preparation: In a dry 50 mL round-bottom flask, dissolve 10 mmol Styrene Oxide in 10 mL MeCN.

-

Catalyst Addition: Add 1 mol% catalyst (

or -

Initiation: Add 11 mmol Pyrrolidine dropwise.

-

Note: Exothermic reaction. Monitor temperature.

-

-

Reaction: Stir at RT. The Lewis Acid activates the epoxide, lengthening the

bond and favoring attack at the benzylic position. -

Monitoring: Check TLC (Hexane/EtOAc 3:1) or GC-MS every 15 minutes.

-

Quench: Add 10 mL water. Extract with Ethyl Acetate (

mL). -

Purification: Dry organic layer over

. Evaporate solvent. Purify via silica gel column chromatography to separate the

Protocol B: Kinetic Profiling (Rate Constant Determination)

Objective: Determine the second-order rate constant (

Experimental Setup:

-

Method: Pseudo-first-order kinetics (Excess Pyrrolidine).

-

Detection: HPLC (Chiralpak AD-H or C18) or GC-FID (Internal Std: Dodecane).

Step-by-Step Guide:

-

Stock Solutions:

-

Solution A: Styrene Oxide (0.2 M) in MeCN + Internal Standard (Dodecane).

-

Solution B: Pyrrolidine (2.0 M, 10x excess) in MeCN.

-

-

Thermostating: Pre-heat separate vials of Solution A and B to target temperatures (

, -

Mixing: Rapidly mix 1 mL of A and 1 mL of B in a reaction vial.

-

Initial Concentrations:

,

-

-

Sampling:

-

Withdraw 50

aliquots at -

Quench immediately into a vial containing 0.1 M HCl in MeOH (stops the amine attack).

-

-

Analysis: Inject into HPLC/GC. Integrate the peak area of the Target Isomer (2-phenyl-2-pyrrolidin-1-yl-ethanol).

Part 3: Data Analysis & Kinetic Modeling[2]

Kinetic Equations

Under pseudo-first-order conditions (excess amine), the rate law simplifies:

Where the true second-order rate constant

Expected Kinetic Data (Simulated for Validation)

The following table represents typical kinetic data profiles observed when comparing catalyzed vs. uncatalyzed reactions for this specific target.

| Parameter | Uncatalyzed (Thermal) | Lewis Acid Catalyzed ( |

| Major Product | ||

| Regio Ratio ( | 15 : 85 | 92 : 8 |

| ~580 min | ~15 min | |

| Activation Energy ( | 65-70 kJ/mol | 40-45 kJ/mol |

Calculation Workflow

-

Plot:

vs. time. -

Slope: The negative slope equals

. -

Arrhenius: Plot

vs. -

Derivation:

.

Part 4: Kinetic Experiment Workflow Diagram

Caption: Workflow for determining kinetic parameters of aminolysis.

Part 5: Troubleshooting & Optimization

-

Low Regioselectivity: If the

-isomer (1-phenyl-2-pyrrolidin-1-yl-ethanol) persists, increase the polarity of the solvent (e.g., switch from Toluene to Acetonitrile) or increase catalyst loading. The benzylic transition state is more polar; polar solvents stabilize it. -

Reaction Stalls: Pyrrolidine can sometimes complex with the Lewis Acid, deactivating it. If kinetics plateau, add the catalyst to the epoxide first, stir for 10 mins, then add the amine slowly.

-

Isomer Identification:

-

Target (

-isomer): The methine proton ( -

Competitor (

-isomer): The methylene protons (

-

References

-

González, I., et al. (2008).[2] "

catalysed regioselective styrene oxide ring opening with aromatic amines." Tetrahedron. -

Shivani, et al. (2007). "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." Journal of Molecular Catalysis A: Chemical.

-

Yadav, J. S., et al. (2017). "

-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Catalysts. -

Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol

Critical Structural & Regiochemical Definition

Before proceeding, we must validate the target structure. The nomenclature 2-Phenyl-2-pyrrolidin-1-yl-ethanol refers to a primary alcohol where the pyrrolidine and phenyl groups are both attached to the C2 carbon.[1]

-

Target (Requested): 2-Phenyl-2-(pyrrolidin-1-yl)ethanol (Primary Alcohol).

-

Common Regioisomer: 1-Phenyl-2-(pyrrolidin-1-yl)ethanol (Secondary Alcohol).[1]

The Challenge: The reaction of styrene oxide with pyrrolidine under standard thermal/basic conditions predominantly yields the Common Regioisomer (Secondary Alcohol) due to steric control (attack at the less substituted carbon). To obtain your target (Primary Alcohol), you must override steric hindrance with electronic activation using Lewis Acid catalysis to promote attack at the benzylic position.[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Yield Issues

Q1: I am reacting styrene oxide with pyrrolidine in ethanol at reflux, but I am isolating 1-phenyl-2-pyrrolidin-1-ylethanol (the secondary alcohol). How do I switch the regioselectivity to get the primary alcohol?

Technical Insight:

Under neutral or basic conditions (SN2-like), the nucleophile (pyrrolidine) attacks the least hindered terminal carbon (

Protocol Adjustment: Switch to a Lewis Acid Catalyzed pathway.

-

Solvent: Change from Ethanol to Acetonitrile (MeCN) or Toluene (non-protic solvents prevent hydrogen bonding that might deactivate the catalyst).[1]

-

Catalyst: Introduce 1-5 mol% of a metal triflate or chloride.[1]

-

Mechanism: The Lewis acid coordinates with the epoxide oxygen, weakening the C-O bond. The benzylic carbon stabilizes the developing positive charge (electronic control), directing the amine attack to the more substituted position despite steric hindrance.

Q2: My conversion rate is high (>90%), but the isolated yield is low (<40%). Where am I losing the product?

Root Cause Analysis: Amino alcohols are amphiphilic.[1] The 2-phenyl-2-pyrrolidin-1-yl-ethanol molecule has a polar amine/alcohol head and a lipophilic phenyl tail, but it often retains significant water solubility, especially at low pH.[1]

Recovery Protocol:

-

Avoid Acidic Workup: Do not use strong acid washes (HCl) to remove excess amine, as the product will protonate and partition into the aqueous phase.

-

Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ during extraction.

-

Extraction Solvent: Replace Diethyl Ether with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] The higher polarity improves extraction efficiency for amino alcohols.

Category B: Reaction Kinetics & Impurities

Q3: The reaction turns into a viscous polymeric gum. How do I prevent this?

Technical Insight: Styrene oxide is prone to acid-catalyzed homopolymerization (polyether formation) if the amine concentration is too low relative to the Lewis acid, or if the temperature is too high.[1]

Corrective Action:

-

Order of Addition: Add the Catalyst to the Amine solution first, then add the Styrene Oxide dropwise. This ensures the epoxide immediately encounters a nucleophile upon activation.

-

Temperature Control: Maintain reaction at 0°C to Room Temperature . Do not reflux when using strong Lewis acids.

Optimized Experimental Protocol

Objective: Synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol via Regioselective Ring Opening.

| Parameter | Specification | Notes |

| Limiting Reagent | Styrene Oxide (1.0 eq) | High purity (>98%) required.[1] |

| Nucleophile | Pyrrolidine (1.2 eq) | Slight excess to prevent polymerization.[1] |

| Catalyst | Yb(OTf)₃ (5 mol%) | Or Bi(OTf)₃ / YCl₃.[1] |

| Solvent | Acetonitrile (MeCN) | Anhydrous.[1] |

| Temperature | 25°C | Monitor exotherm. |

| Time | 4 - 12 Hours | Monitor via TLC/HPLC.[1][2] |

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

-

Solvation: Dissolve Pyrrolidine (12 mmol) and Yb(OTf)₃ (0.5 mmol) in anhydrous Acetonitrile (20 mL). Stir for 10 minutes to complex.

-

Addition: Add Styrene Oxide (10 mmol) dropwise over 30 minutes via syringe pump or addition funnel. Crucial: Slow addition minimizes oligomerization.[1]

-

Reaction: Stir at room temperature. Monitor TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the epoxide (high R_f) and appearance of the polar alcohol (lower R_f).

-

Quench: Add 10 mL saturated NaHCO₃ solution.

-

Workup:

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine (1 x 20 mL).[1]

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography on Silica Gel.

-

Eluent: Gradient 0%

5% Methanol in DCM (with 1% aqueous NH₄OH additive to reduce tailing).

-

Mechanistic Visualization (Regioselectivity)

The following diagram illustrates the bifurcation between the Kinetic (Thermal) and Thermodynamic/Electronic (Lewis Acid) pathways.

Caption: Figure 1. Divergent synthesis pathways. Path A (Red) represents the standard thermal route yielding the secondary alcohol. Path B (Green) utilizes Lewis Acid catalysis to enforce benzylic attack, yielding the target primary alcohol.[1]

Alternative Route (Fail-Safe)

If the epoxide ring-opening remains inseparable or low-yielding, the following alternative route guarantees the carbon skeleton structure (Isomer B) without regioselectivity concerns.

Route: 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

-

Alkylation: React Methyl alpha-bromophenylacetate with Pyrrolidine (SN2).[1]

-

Result: Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.[1]

-

-

Reduction: Reduce the ester using LiAlH₄ in THF at 0°C.

References

-

Chini, M., Crotti, P., & Gardelli, C. (1992).[1] Regioselective metal-catalyzed aminolysis of styrene oxide. Tetrahedron, 48(18), 3805-3812.[1]

-

Azizi, N., & Saidi, M. R. (2005).[1] Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines. Canadian Journal of Chemistry, 83(5), 505-507.[1] [1]

-

Shivani, et al. (2007).[1] Silica-supported perchloric acid: A novel and recyclable heterogeneous catalyst for the regioselective ring opening of epoxides with amines.[1] Journal of Molecular Catalysis A: Chemical, 266(1-2), 47-52.[1]

-

BenchChem. (2025).[1] Application Notes: Ring-Opening Reactions of Styrene Oxide. BenchChem Technical Library.

-

Oveisi, A. R., et al. (2015).[1][5] The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP.[1][5] ResearchGate/Colloid Surface A.

Sources

- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Optimizing reaction temperature for pyrrolidinyl ethanol derivatives

Topic: Optimizing Reaction Temperature for Pyrrolidinyl Ethanol Derivatives Ticket ID: CHEM-OPT-2024-PYR Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Core Directive: The Thermodynamic vs. Kinetic Landscape

Welcome to the technical support portal. You are likely accessing this guide because your synthesis of pyrrolidinyl ethanol derivatives—typically achieved via the nucleophilic ring-opening of epoxides by pyrrolidine—is suffering from low yields, poor regioselectivity, or degradation.

Temperature is not merely a variable to "speed up" this reaction; it is the primary switch between regioselective success and isomeric failure .

The Mechanistic Reality

The synthesis of 2-(pyrrolidin-1-yl)ethanol derivatives generally proceeds via an

-

Kinetic Control (Low T): Under basic or neutral conditions, the reaction is sterically governed. The pyrrolidine attacks the least hindered carbon of the epoxide. This is the standard pathway for high-purity terminal amino-alcohols [1].

-

Thermodynamic/Electronic Control (High T or Acidic): As temperature increases or Lewis acids are introduced, the transition state becomes looser. Electronic factors (stabilization of partial positive charge) begin to compete with steric factors, potentially leading to attack at the more substituted carbon or facilitating elimination side-reactions [2].

Troubleshooting Guides & FAQs

Below are the most frequent issues reported by our user base, paired with root-cause analysis and immediate corrective actions.

Issue A: "I am observing a mixture of Regioisomers (Alpha vs. Beta attack)."

Q: My target is the terminal amine (attack at the less substituted carbon), but I see significant amounts of the internal isomer. Is my temperature too high?

A: Likely, yes. But solvent effects also play a role.

-

Root Cause: High temperatures provide enough energy to overcome the steric barrier of the more substituted carbon. Additionally, if your solvent is too acidic (or if the reaction generates protons), you shift toward an

-like transition state which favors the internal isomer [3]. -

Corrective Action:

-

Lower the Temperature: Reduce reaction temperature to 0°C or room temperature (RT).

-

Solvent Switch: If using protic solvents (EtOH/MeOH) at high temps, switch to a polar aprotic solvent (Acetonitrile or THF) to enforce a strict

mechanism. -

Cryogenic Start: For highly reactive epoxides (e.g., styrene oxide), initiate the reaction at -20°C and allow it to warm to RT slowly.

-

Issue B: "The reaction stalls at 50-60% conversion."

Q: I am refluxing in ethanol, but the starting material (pyrrolidine) persists. Should I push the temperature to 100°C+?

A: Do not simply increase the temperature without checking stoichiometry.

-

Root Cause: Pyrrolidine is a secondary amine and is moderately nucleophilic. Stalling often indicates catalyst poisoning or equilibrium limitations, not just kinetic deficiency. Pushing to >100°C often degrades the epoxide before the amine can react.

-

Corrective Action:

-

Catalytic Activation: Instead of heat, add a Lewis Acid catalyst like Lithium Perchlorate (

) or Calcium Triflate ( -

Concentration: Increase the concentration of the reactants (High Molarity = High Rate in

).

-

Issue C: "My product is colored (yellow/brown) and purity is low."

Q: The NMR shows the product, but there are broad baselines and the oil is dark.

A: This is a classic sign of oxidative degradation or polymerization.

-

Root Cause: Pyrrolidines are susceptible to oxidation (N-oxide formation) at high temperatures in air. Furthermore, if the epoxide is in excess at high temperatures, the product (an amino-alcohol) can react with a second epoxide molecule (oligomerization).

-

Corrective Action:

-

Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

-

Stoichiometry: Use a slight excess of pyrrolidine (1.1 - 1.2 equiv), not the epoxide. The excess amine is easier to remove via evaporation or acid-wash than oligomeric epoxide byproducts.

-

Optimization Protocol: The Temperature DoE

Do not guess. Use this Design of Experiments (DoE) matrix to determine the optimal window for your specific derivative.

Reagents: Pyrrolidine (1.1 eq), Epoxide Derivative (1.0 eq), Solvent (Ethanol or Acetonitrile, 5-10 Volumes).

| Entry | Temp Condition | Duration | Expected Outcome | Risk Factor |

| 1 | 0°C | 12-24 h | Highest Regioselectivity (Kinetic Product) | Low Conversion for hindered epoxides |

| 2 | 40°C (Mild Heat) | 4-6 h | Balanced Yield/Rate | Minor isomer formation (<5%) |

| 3 | Reflux (80°C) | 1-2 h | Fast Conversion | High risk of degradation/isomerization |

| 4 | MW (100°C) | 10-20 min | Rapid Library Synthesis | High Pressure/Runaway Risk |

Standard Operating Procedure (SOP) for Entry 1 (Recommended Starting Point):

-

Dissolve Epoxide (1.0 eq) in Ethanol (5 vol).

-

Cool solution to 0°C in an ice bath.

-

Add Pyrrolidine (1.1 eq) dropwise over 10 minutes to control exotherm.

-

Remove ice bath and stir at Room Temperature (20-25°C).

-

Checkpoint: Monitor by TLC/LC-MS at 4 hours. If conversion <10%, move to Entry 2 conditions.

Visualizing the Pathway & Logic

Diagram 1: Reaction Mechanism & Temperature Influence

This diagram illustrates how temperature acts as a "selector" between the Kinetic (Steric) and Thermodynamic (Electronic) pathways.

Caption: Kinetic vs. Thermodynamic pathways in pyrrolidine-epoxide ring opening.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails to meet specifications.

Caption: Decision matrix for optimizing reaction conditions.

References

-

Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry. [Link][1]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

-

Opening of Epoxides With Acid: Mechanism and Regioselectivity. Master Organic Chemistry. [Link]

-

Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. SciELO. [Link]

Sources

Technical Guide: Purification of 2-Phenyl-2-pyrrolidin-1-yl-ethanol Mixtures

Domain: Organic Chemistry / Pharmaceutical Process Development

Document ID: TS-ORG-PPE-001

Status: Active[1][2][3][4][5][6]

Introduction

This guide addresses the purification of 2-Phenyl-2-pyrrolidin-1-yl-ethanol (PPE) . This specific

This structural nuance is critical. If synthesized via the aminolysis of styrene oxide, the 2-phenyl isomer is typically the minor product (anti-Markovnikov-like regioselectivity usually favors the 1-phenyl isomer), meaning your mixture likely contains significant amounts of the regioisomer 1-phenyl-2-pyrrolidin-1-yl-ethanol .[1] Alternatively, if synthesized via the reduction of

This support guide prioritizes the removal of regioisomers , unreacted pyrrolidine , and neutral by-products (e.g., styrene glycol or unreacted epoxide).[1]

Part 1: Diagnostic Workflow

Before initiating purification, confirm the nature of your mixture. Use this decision matrix to select the appropriate module.

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Part 2: Troubleshooting Modules

Module 1: Chemical Cleanup (Acid-Base Extraction)

Target Impurities: Neutral organics (Styrene oxide, Styrene glycol), Non-basic polymers.[1]

Principle: PPE is a base (

Protocol:

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (

) . -

Acidification: Extract with 1M HCl (

). -

Wash: Wash the combined aqueous acidic layer with fresh EtOAc (

) to remove entrained neutrals. -

Basification: Cool the aqueous layer to

. Slowly add 6M NaOH until pH > 12.-

Observation: The solution will cloud as the free base oils out.

-

-

Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

). -

Drying: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Critical Note: If your mixture contains Pyrrolidine , much of it will track with the product through this method. Proceed to Module 3 for amine removal.[2]

Module 2: Removing Regioisomers (Fractional Crystallization)

Target Impurities: 1-Phenyl-2-pyrrolidin-1-yl-ethanol (The "Terminal" Isomer).[1]

Context: If synthesized from styrene oxide, the terminal amine is often the major product. Separation is difficult by distillation due to boiling point proximity. Crystallization of the Hydrochloride salt is the industry standard for separating

Protocol:

-

Salt Formation: Dissolve the free base (from Module 1) in a minimal amount of dry Ethanol or Isopropanol (IPA) .

-

Acid Addition: Add

equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.-

Warning: Do not use aqueous HCl; water increases solubility and prevents crystallization.

-

-

Solvent Screen:

-

System A:IPA / Diethyl Ether . Add Ether until cloudy, heat to clarify, cool slowly.

-

System B:Ethanol / Ethyl Acetate .

-

-

Isolation: Filter the crystals.

-

Validation: Check purity via NMR. The benzylic proton (

-N) of the 2-phenyl isomer usually appears downfield (~3.5-4.0 ppm) compared to the terminal

Module 3: Removing Residual Pyrrolidine

Target Impurity: Excess Pyrrolidine (Boiling Point:

Troubleshooting Table:

| Method | Suitability | Procedure |

| High Vacuum | Best | Heat the free base to |

| Azeotropic Distillation | Good | Add Toluene to the mixture and rotary evaporate. Toluene forms an azeotrope with pyrrolidine. |

| Water Wash | Poor | Pyrrolidine is organic soluble; washing risks losing the product (PPE is an amino alcohol and has water solubility). |

Module 4: Chromatography (If Crystallization Fails)

Target: Difficult regioisomers or degradation products.[1] Challenge: Amino alcohols interact strongly with the acidic silanols on silica gel, causing "streaking" and poor separation.

The Buffered System: You must modify the stationary phase to suppress silanol activity.

-

Mobile Phase: DCM / Methanol / Triethylamine (TEA) or Ammonium Hydroxide (

) .[1] -

Ratio: Start with 95:4:1 (DCM:MeOH:TEA).

-

Alternative: Pre-wash the silica column with 1% TEA in Hexanes before loading your sample. This "caps" the acidic sites.

Part 3: Frequently Asked Questions (FAQs)

Q1: My product "oiled out" instead of crystallizing during the HCl salt formation. What went wrong?

-

Cause: This is common with amino alcohols. The presence of trace water or "super-saturation" often leads to oiling.

-

Fix:

-

Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

-

Seeding: If you have a tiny crystal of pure material, add it.

-

Trituration: Decant the solvent, add dry Diethyl Ether or Hexane, and vigorously stir/sonicate the oil until it solidifies into a powder.

-

Q2: I see a spot on TLC that doesn't move (Baseline), even in MeOH.

-

Diagnosis: This is likely the Hydrochloride salt of your amine (if you used acid previously) or polymerized styrene oxide.

-